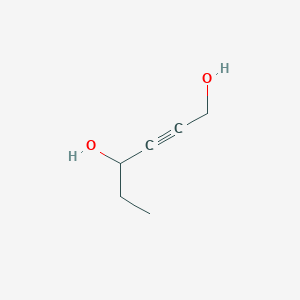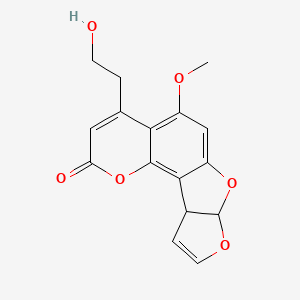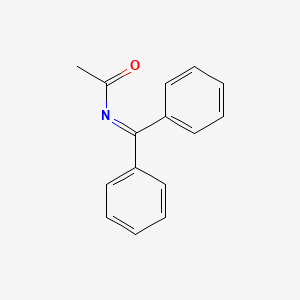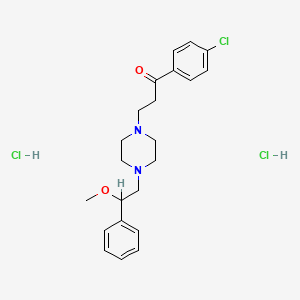
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is an organoarsenic compound characterized by its unique structure, which includes an ethoxy group, a phenylethenyl group, and a triphenylarsanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide typically involves the reaction of triphenylarsine with ethyl phenylacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium chloride in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium oxide.
Reduction: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium hydride.
Substitution: Formation of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium chloride or bromide.
Aplicaciones Científicas De Investigación
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsine: A related compound with similar structural features but lacking the ethoxy and phenylethenyl groups.
(2-Ethoxy-2-phenylethenyl)arsine: Similar structure but without the triphenylarsanium moiety.
(2-Phenylethenyl)(triphenyl)arsanium iodide: Lacks the ethoxy group.
Uniqueness
(2-Ethoxy-2-phenylethenyl)(triphenyl)arsanium iodide is unique due to the presence of both the ethoxy and phenylethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
24904-07-2 |
|---|---|
Fórmula molecular |
C28H26AsIO |
Peso molecular |
580.3 g/mol |
Nombre IUPAC |
(2-ethoxy-2-phenylethenyl)-triphenylarsanium;iodide |
InChI |
InChI=1S/C28H26AsO.HI/c1-2-30-28(24-15-7-3-8-16-24)23-29(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LVEPBRYKDPXIIN-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)









